molecular formula C11H23Cl B13636705 3-(Chloromethyl)decane

3-(Chloromethyl)decane

Cat. No.: B13636705
M. Wt: 190.75 g/mol
InChI Key: WDYURHSZPBJHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)decane is an organic compound with the molecular formula C11H23Cl It is a chlorinated derivative of decane, where a chlorine atom is attached to the third carbon of the decane chain

Preparation Methods

3-(Chloromethyl)decane can be synthesized through several methods. One common approach involves the chloromethylation of decane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Chemical Reactions Analysis

3-(Chloromethyl)decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of decane by removing the chlorine atom.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are alcohols, aldehydes, carboxylic acids, and decane .

Scientific Research Applications

3-(Chloromethyl)decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: In biological research, it can be used to study the effects of chlorinated hydrocarbons on living organisms.

    Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)decane involves its reactivity due to the presence of the chloromethyl group. This group makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

3-(Chloromethyl)decane can be compared to other chlorinated alkanes, such as:

    1-Chlorodecane: Similar in structure but with the chlorine atom at the first carbon.

    2-Chlorodecane: Chlorine atom at the second carbon.

    4-Chloromethylheptane: A shorter chain with the chloromethyl group at the fourth carbon.

The uniqueness of this compound lies in its specific reactivity due to the position of the chlorine atom, which influences its chemical behavior and applications .

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

3-(chloromethyl)decane

InChI

InChI=1S/C11H23Cl/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3

InChI Key

WDYURHSZPBJHSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.